

# A Technical Guide to the Primary Sources of Dioxin-Like Polychlorinated Biphenyls

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This in-depth technical guide provides a comprehensive overview of the primary sources of dioxin-like polychlorinated biphenyls (dl-PCBs), a group of toxic, persistent, and bioaccumulative environmental contaminants. This document summarizes quantitative emissions data, details the toxicological mechanism of action, and outlines the standard analytical methodology for their detection and quantification.

## Introduction to Dioxin-Like PCBs

Polychlorinated biphenyls (PCBs) are a class of 209 synthetic organic chemicals, known as congeners, which were manufactured commercially from 1929 until their ban in most countries in the late 1970s and 1980s.<sup>[1][2]</sup> Due to their chemical stability, non-flammability, and electrical insulating properties, they were widely used in industrial and commercial applications.<sup>[3]</sup>

A subset of twelve PCB congeners are referred to as "dioxin-like" because they share a similar planar molecular structure and toxic mechanism of action with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the most potent dioxin congener.<sup>[2][4]</sup> These dl-PCBs are not produced intentionally but arise as byproducts in commercial PCB mixtures and through various thermal and industrial processes.<sup>[3][5]</sup> Their persistence in the environment and ability to bioaccumulate in the food chain pose significant risks to human health and ecosystems.<sup>[6][7]</sup>

## Primary Sources of Dioxin-Like PCBs

The primary sources of dl-PCBs can be broadly categorized into two main groups: their presence as unintentional contaminants in historical commercial PCB products and their unintentional formation and release from various industrial and combustion processes.

## Historical Commercial PCB Mixtures (Aroclors)

The primary historical source of dl-PCBs was their presence as impurities in commercial PCB mixtures. In the United States, these mixtures were produced under the trade name Aroclor by Monsanto from 1929 to 1977.<sup>[8]</sup> Aroclors were complex mixtures of 50-90 different PCB congeners.<sup>[8]</sup> The manufacturing process, which involved the chlorination of biphenyl, inevitably produced a range of congeners, including the planar dioxin-like structures.<sup>[2]</sup>

The composition and, therefore, the toxicity of different Aroclor mixtures varied. For instance, Aroclor 1254 is known to be one of the most toxic commercial mixtures due to its higher proportion of non- and mono-ortho chlorinated congeners with dioxin-like properties.<sup>[9]</sup>

Table 1: Dioxin-Like PCB Congeners in Aroclor 1254

PCB Congener	WHO 2005 TEF	Concentration (% by weight in Aroclor 1254, Lot A4)
Non-ortho PCBs		
PCB 77	0.0001	0.2 - 0.5
PCB 81	0.0003	< 0.1
PCB 126	0.1	0.01 - 0.05
PCB 169	0.03	< 0.01
Mono-ortho PCBs		
PCB 105	0.00003	3.0 - 5.0
PCB 114	0.00003	0.5 - 1.0
PCB 118	0.00003	7.0 - 13.5
PCB 123	0.00003	< 0.5
PCB 156	0.00003	0.5 - 1.5
PCB 157	0.00003	0.1 - 0.5
PCB 167	0.00003	0.1 - 0.5
PCB 189	0.00003	< 0.1

Data synthesized from multiple sources indicating typical concentration ranges.[\[9\]](#)

Products containing these Aroclor mixtures, such as transformers, capacitors, plasticizers, paints, and carbonless copy paper, represent a significant historical reservoir of dl-PCBs.[\[1\]](#) Even though their production is banned, these "in-use" sources and their improper disposal continue to release dl-PCBs into the environment.[\[1\]](#)

## Unintentional Formation and Release

Dioxin-like PCBs are also unintentionally generated and released from a variety of anthropogenic sources, primarily involving combustion and certain industrial processes.

### 2.2.1 Combustion Sources

Combustion processes are a major source of unintentionally produced dl-PCBs.<sup>[1]</sup> The open burning of residential refuse in backyard barrels was identified as the largest quantifiable source of dioxin-like compounds in the United States in the year 2000.<sup>[10]</sup> Other significant combustion sources include:

- **Waste Incineration:** Municipal solid waste, medical waste, and hazardous waste incinerators are known sources, although emissions have been significantly reduced through stricter regulations and improved technologies.<sup>[1][10]</sup>
- **Metallurgical Industries:** Sintering plants, and secondary copper, lead, zinc, and aluminum production can release dl-PCBs.<sup>[11][12]</sup>
- **Fuel Combustion:** The burning of coal, wood, and petroleum products can also lead to the formation and release of dl-PCBs.<sup>[1]</sup>

### 2.2.2 Industrial Processes

Certain chemical manufacturing processes can inadvertently produce and release dl-PCBs. These include:

- **Pulp and Paper Manufacturing:** The use of chlorine bleaching processes in pulp and paper mills has been a historical source of dioxin-like compounds, though process changes have led to significant reductions.<sup>[1]</sup>
- **Chemical Manufacturing:** The production of certain chlorinated chemicals, such as chlorophenols and chlorobenzenes, can result in the formation of dl-PCBs as byproducts.<sup>[1]</sup>

Table 2: Estimated Annual Emissions of Dioxin-Like PCBs to Air from Major U.S. Sources (Year 2000)

Source Category	Emissions (g TEQ/year)
Open Burning of Refuse (Backyard Barrels)	200 - 600
Medical Waste Incineration	100 - 200
Municipal Waste Combustion	50 - 100
Secondary Copper Smelting	20 - 50
Cement Kilns (burning hazardous waste)	10 - 30
Iron Sintering	5 - 15

Data adapted from the U.S. EPA's "Inventory of Sources and Environmental Releases of Dioxin-Like Compounds in the United States for the Years 1987, 1995, and 2000".[\[10\]](#)[\[13\]](#)

## Environmental Reservoirs

Due to their persistence, dl-PCBs that were released in the past have accumulated in environmental reservoirs such as soil and sediment. These reservoirs now act as secondary, diffuse sources, re-releasing dl-PCBs into the environment through processes like volatilization, erosion, and sediment resuspension. This environmental cycling ensures their continued presence and entry into the food chain.

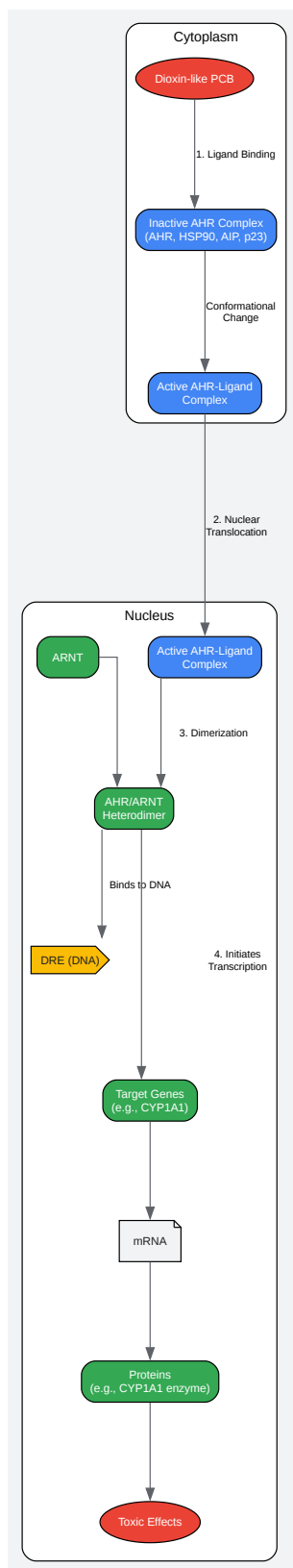
## Toxicological Mechanism: The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The toxicity of dl-PCBs is mediated through their interaction with the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor present in the cytoplasm of cells.[\[6\]](#)[\[14\]](#) The binding of a dl-PCB congener to the AHR initiates a cascade of events leading to changes in gene expression and subsequent toxic effects.

The canonical AHR signaling pathway can be summarized as follows:

- **Ligand Binding:** In its inactive state, the AHR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (HSP90), AHR-interacting protein (AIP or XAP2), and p23.[\[15\]](#)[\[16\]](#) A dl-PCB molecule enters the cell and binds to the AHR.

- **Nuclear Translocation:** Ligand binding causes a conformational change in the AHR, leading to the dissociation of the chaperone proteins and exposing a nuclear localization signal.<sup>[17]</sup><sup>[18]</sup> The AHR-ligand complex then translocates into the nucleus.
- **Dimerization and DNA Binding:** Inside the nucleus, the AHR-ligand complex dimerizes with the AHR Nuclear Translocator (ARNT).<sup>[6]</sup><sup>[18]</sup> This newly formed heterodimer binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.<sup>[18]</sup><sup>[19]</sup>
- **Gene Transcription:** The binding of the AHR/ARNT complex to DREs initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1A2.<sup>[18]</sup> These enzymes are involved in the metabolism of foreign chemicals. The altered gene expression disrupts normal cellular processes, leading to the various toxic effects associated with dl-PCBs.



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Caption: Canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway activated by dl-PCBs.

# Experimental Protocol: Analysis of Dioxin-Like PCBs

The standard method for the congener-specific analysis of dl-PCBs in various environmental matrices is the U.S. Environmental Protection Agency (EPA) Method 1668.[\[20\]](#) This method utilizes high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) to achieve the low detection limits required for these toxic compounds.[\[5\]](#)

## Sample Preparation and Extraction

- **Sample Collection and Storage:** Aqueous samples are collected in amber glass bottles and preserved by adjusting the pH and adding sodium thiosulfate if residual chlorine is present. [\[21\]](#) Solid and tissue samples are wrapped in aluminum foil and frozen at  $< -10^{\circ}\text{C}$  until analysis.
- **Spiking:** Prior to extraction, the sample is spiked with a solution containing carbon-13 labeled ( $^{13}\text{C}_{12}$ ) analogues of the target PCB congeners. These serve as internal standards for quantification by isotope dilution.
- **Extraction:**
  - **Water Samples:** Liquid-liquid extraction with a solvent like methylene chloride is typically used.[\[21\]](#)
  - **Solid/Tissue Samples:** Soxhlet extraction or pressurized liquid extraction (PLE) with a suitable solvent (e.g., toluene) is employed to isolate the PCBs from the sample matrix.[\[5\]](#) [\[22\]](#)

## Extract Cleanup

The raw extract contains numerous co-extracted compounds that can interfere with the analysis. A multi-step cleanup process is therefore essential.

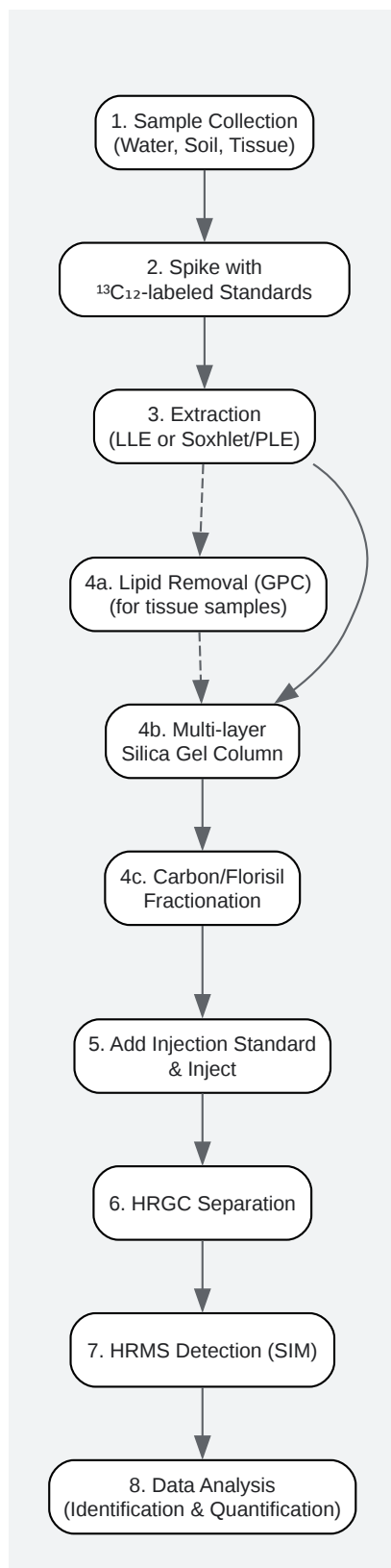
- **Lipid Removal (for tissue samples):** Anthropogenic isolation column procedures followed by gel permeation chromatography (GPC) are used to remove lipids.



- Interference Removal: The extract is passed through a series of chromatographic columns to remove interferences.
  - Multi-layer Silica Gel Column: This column contains layers of silica gel treated with sulfuric acid and potassium hydroxide to remove oxidizable and acidic compounds, and a silver nitrate layer to remove sulfur-containing compounds.[\[7\]](#)
  - Alumina Column Chromatography: Further cleanup and fractionation can be achieved using an alumina column.[\[22\]](#)
  - Florisil or Carbon Column: A Florisil or activated carbon column is used to separate PCBs from other interfering compounds like dioxins and furans.[\[7\]](#)

## Instrumental Analysis (HRGC/HRMS)

- Injection: A labeled injection internal standard is added to the cleaned extract just before injection into the HRGC/HRMS system.
- Gas Chromatography (GC): The extract is injected into a high-resolution capillary GC column (e.g., DB-5ms), which separates the individual PCB congeners based on their boiling points and interaction with the column's stationary phase.
- Mass Spectrometry (MS): The separated congeners are ionized and detected by a high-resolution mass spectrometer. The MS is operated in the selected ion monitoring (SIM) mode to detect the specific  $m/z$  values for both the native (unlabeled) and the  $^{13}\text{C}_{12}$ -labeled PCB congeners.
- Identification and Quantification:
  - A PCB congener is identified by comparing its GC retention time and the abundance ratio of its characteristic ions to those of an authentic standard.
  - Quantification is performed using the isotope dilution method, where the ratio of the response of the native congener to its corresponding  $^{13}\text{C}_{12}$ -labeled internal standard is used to calculate its concentration in the original sample.



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Caption: General experimental workflow for the analysis of dioxin-like PCBs using EPA Method 1668.

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